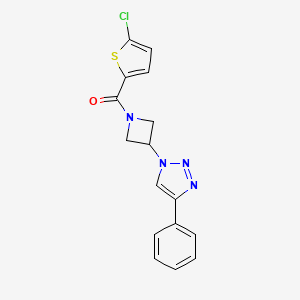

(5-chlorothiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

The compound "(5-chlorothiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone" features a hybrid structure combining a 5-chlorothiophene ring, a 4-phenyl-1,2,3-triazole moiety, and an azetidine (4-membered nitrogen-containing ring) core. The chlorine substituent on the thiophene ring likely enhances electronic stability, while the azetidine ring imposes conformational rigidity, which may influence binding interactions in biological systems .

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c17-15-7-6-14(23-15)16(22)20-8-12(9-20)21-10-13(18-19-21)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLMRGJDGSZVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chlorothiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is chlorinated using reagents like thionyl chloride or sulfuryl chloride. The chlorinated thiophene is then subjected to a series of reactions to introduce the azetidine and triazole moieties.

Chlorination of Thiophene: Thiophene is reacted with thionyl chloride under reflux conditions to obtain 5-chlorothiophene.

Formation of Azetidine Ring: The chlorinated thiophene is reacted with an azetidine derivative in the presence of a base such as sodium hydride.

Introduction of Triazole Ring: The azetidine intermediate is then reacted with phenyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5-chlorothiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, (5-chlorothiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore. The presence of the triazole ring, which is known for its bioactivity, makes it a candidate for drug development. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for pharmaceutical research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities for use in electronics, sensors, or other advanced technologies.

Mechanism of Action

The mechanism of action of (5-chlorothiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or π-π interactions with target proteins, while the azetidine ring may enhance binding affinity through its unique three-dimensional structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Derivatives

2.1.1. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structural Differences: This compound () shares a triazole core but incorporates a sulfonylphenyl group and a phenylethanone moiety instead of the azetidine and chlorothiophene groups in the target compound.

- Synthesis : Prepared via sodium ethoxide-mediated coupling with α-halogenated ketones, a method that could theoretically apply to the target compound’s synthesis if halogenated intermediates are used .

1,3,4-Thiadiazole and Thiazole Derivatives

- Bioactivity : Compounds from , such as 1,3,4-thiadiazole derivative 9b (IC50 = 2.94 µM against HepG2) and thiazole derivative 12a (IC50 = 1.19 µM against HepG2), demonstrate potent antitumor activity. The target compound’s 5-chlorothiophene may confer similar bioactivity due to electron-withdrawing effects, but its azetidine ring could alter pharmacokinetics (e.g., metabolic stability) compared to larger heterocycles .

Azetidine-Containing Analogues

- Conformational Rigidity: Azetidine’s 4-membered ring imposes greater strain and reduced flexibility compared to 5- or 6-membered rings (e.g., piperidine). This may enhance binding specificity in biological targets but could reduce synthetic accessibility. No direct azetidine-triazole hybrids are described in the evidence, highlighting the uniqueness of the target compound .

Chlorinated Heterocycles in Agrochemicals

- Pesticide Triazoles: Metconazole and triticonazole () feature chlorophenyl-triazole motifs.

Comparative Data Table

Biological Activity

The compound (5-chlorothiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS No. 2034523-34-5) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring with a chlorine substituent, an azetidine ring , and a triazole moiety attached to a phenyl group. The structural complexity suggests potential interactions with various biological targets.

| Property | Details |

|---|---|

| IUPAC Name | (5-chlorothiophen-2-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

| Molecular Formula | C16H13ClN4OS |

| Molecular Weight | 334.81 g/mol |

| CAS Number | 2034523-34-5 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The triazole ring can form hydrogen bonds and π–π interactions with enzymes or receptors, modulating their activity.

- Receptor Binding : The azetidine structure may enhance binding affinity due to its three-dimensional conformation.

- Cytokine Modulation : Preliminary studies indicate that related compounds can influence the expression of pro-inflammatory cytokines such as IL6 and TNF-alpha in endothelial cells, suggesting that this compound may have similar effects .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, triazole derivatives are known for their antifungal activities due to their ability to inhibit fungal cell wall synthesis.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting the activation of NF-kappa-B and reducing the expression of adhesion molecules in endothelial cells . This could be significant in conditions like atherosclerosis or other inflammatory diseases.

Case Studies

- In Vivo Studies : A study on related triazole compounds showed significant reduction in inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

- In Vitro Studies : Research demonstrated that derivatives of this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis through caspase activation pathways .

Comparative Analysis

To understand the uniqueness of this compound in terms of biological activity, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (5-chlorothiophen-2-yl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | Moderate antimicrobial properties |

| (5-chlorothiophen-2-yl)(3-(4-benzyltriazol)-azetidin) | Strong anti-inflammatory effects |

The presence of the phenyl group in our compound enhances its ability to interact with biological targets compared to its analogs.

Q & A

Q. Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.5 ppm, triazole C-H at δ 7.5–8.0 ppm) .

- X-ray Crystallography : Confirms stereochemistry and bond angles (e.g., azetidine ring puckering, triazole-phenyl dihedral angles) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₆H₁₂ClN₅OS requires m/z 365.0421) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Methodological Approaches :

- Design of Experiments (DoE) : Systematically vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% Cu(I)) to identify optimal conditions .

- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and minimize side reactions (e.g., triazole regioisomers) .

- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or crystallographic disorder)?

Q. Strategies :

- Heteronuclear NMR : HSQC/HMBC correlations to assign ambiguous peaks (e.g., distinguishing azetidine CH₂ from triazole C-H) .

- Dynamic NMR Experiments : Variable-temperature ¹H NMR to detect conformational flexibility in the azetidine ring .

- Crystallographic Refinement : Apply TWIN laws or disorder modeling (e.g., for overlapping thiophene and phenyl groups) .

Advanced: What biological targets or mechanisms are associated with this compound, and how are they studied?

Q. Target Identification :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes (e.g., kinases or proteases) via immobilized protein assays .

- Molecular Docking : Predict interactions with active sites (e.g., triazole-phenyl moiety in hydrophobic pockets) using AutoDock Vina .

Mechanistic Studies : - Cellular Assays : Evaluate cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .

Advanced: How can computational modeling predict the compound’s reactivity or pharmacokinetics?

Q. Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability (e.g., GROMACS with CHARMM force fields) .

- QSAR (Quantitative Structure-Activity Relationship) : Corrogate substituent effects (e.g., chloro vs. fluoro analogs) on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.